Ethyl 4-(difluoromethyl)-6-methyl-[2,2'-bipyridine]-5-carboxylate
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Overview
Description
Ethyl 4-(difluoromethyl)-6-methyl-[2,2’-bipyridine]-5-carboxylate is a compound of significant interest in the field of organic chemistry. This compound features a bipyridine core, which is a common structural motif in coordination chemistry and organic synthesis. The presence of difluoromethyl and methyl groups adds unique chemical properties, making it a valuable compound for various applications.
Preparation Methods
The synthesis of Ethyl 4-(difluoromethyl)-6-methyl-[2,2’-bipyridine]-5-carboxylate typically involves difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. One common method involves the use of difluorocarbene reagents, which can be generated from precursors such as FSO2CF2CO2TMS or CF2N2 under neutral or basic conditions . The reaction conditions often require the presence of a transition metal catalyst, such as copper or silver, to facilitate the difluoromethylation process .
Chemical Reactions Analysis
Ethyl 4-(difluoromethyl)-6-methyl-[2,2’-bipyridine]-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethyl 4-(difluoromethyl)-6-methyl-[2,2’-bipyridine]-5-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors . The bipyridine core can coordinate with metal ions, forming stable complexes that can modulate various biochemical pathways .
Comparison with Similar Compounds
Ethyl 4-(difluoromethyl)-6-methyl-[2,2’-bipyridine]-5-carboxylate can be compared with other difluoromethylated bipyridine compounds. Similar compounds include:
4-(Difluoromethyl)-2,2’-bipyridine: Lacks the ethyl ester group, resulting in different chemical properties and applications.
6-Methyl-2,2’-bipyridine:
The presence of both the difluoromethyl and ethyl ester groups in Ethyl 4-(difluoromethyl)-6-methyl-[2,2’-bipyridine]-5-carboxylate makes it unique, providing enhanced stability and reactivity compared to its analogs .
Properties
Molecular Formula |
C15H14F2N2O2 |
---|---|
Molecular Weight |
292.28 g/mol |
IUPAC Name |
ethyl 4-(difluoromethyl)-2-methyl-6-pyridin-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H14F2N2O2/c1-3-21-15(20)13-9(2)19-12(8-10(13)14(16)17)11-6-4-5-7-18-11/h4-8,14H,3H2,1-2H3 |
InChI Key |
PTQYXOZHPKGCFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1C(F)F)C2=CC=CC=N2)C |
Origin of Product |
United States |
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